molecular formula C13H20N2O2 B1464268 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol CAS No. 1178507-77-1

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Cat. No.: B1464268
CAS No.: 1178507-77-1
M. Wt: 236.31 g/mol
InChI Key: LPUCCBWVQULKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with an ethoxy group at the 2-position and a piperazine moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxyphenol.

    Formylation: The 2-ethoxyphenol undergoes formylation to introduce a formyl group at the 6-position.

    Reductive Amination: The formylated intermediate is then subjected to reductive amination with piperazine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the piperazine moiety.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Modified piperazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[(piperazin-1-yl)methyl]phenol
  • 2-Ethoxy-4-[(piperazin-1-yl)methyl]phenol
  • 2-[(Piperazin-1-yl)methyl]phenol

Uniqueness

2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol is unique due to the specific positioning of the ethoxy and piperazine groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-6-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-11(13(12)16)10-15-8-6-14-7-9-15/h3-5,14,16H,2,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCCBWVQULKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.